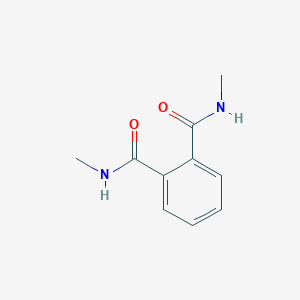

N,N'-dimethylphthalamide

Description

Properties

IUPAC Name |

1-N,2-N-dimethylbenzene-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJRKNFPHGSOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70412292 | |

| Record name | N,N'-dimethylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19532-98-0 | |

| Record name | N,N'-dimethylphthalamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70412292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N,N'-dimethylphthalamide synthesis from phthalimide

An In-Depth Technical Guide to the Synthesis of N,N'-dimethylphthalamide from Phthalimide

Authored by: A Senior Application Scientist

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of this compound, a valuable chemical intermediate, from phthalimide. The document details the underlying reaction mechanism, provides a field-proven experimental protocol, and outlines modern analytical techniques for product characterization.

Introduction and Strategic Importance

This compound (DMPh), with the chemical formula C₁₀H₁₂N₂O₂, is a symmetrical diamide derivative of phthalic acid.[1] It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other functional organic materials.[1][2] Its utility in research extends to its use as a reagent for studying reaction mechanisms involving amines and as a scaffold in the design of ligands.[1][2] While it has been investigated for potential insecticidal and antimicrobial properties, its primary value lies in its role as a building block in multi-step organic synthesis.[1]

This guide focuses on a classical and accessible laboratory synthesis route: the direct aminolysis of phthalimide using methylamine. This method provides a clear pathway to the target compound through a nucleophilic ring-opening reaction.

Reaction Mechanism: Nucleophilic Acyl Substitution and Imide Ring-Opening

The conversion of phthalimide to this compound is a two-stage nucleophilic acyl substitution reaction. The process is initiated by the nucleophilic attack of methylamine on one of the electrophilic carbonyl carbons of the phthalimide ring.

-

Initial Nucleophilic Attack and Ring Opening: The lone pair of electrons on the nitrogen atom of methylamine attacks a carbonyl carbon of the phthalimide. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.

-

Proton Transfer & Ring Cleavage: The intermediate is unstable. A proton transfer occurs, followed by the collapse of the tetrahedral structure, which results in the cleavage of one of the amide bonds in the imide ring. This ring-opening step yields an intermediate N-methyl-2-carbamoylbenzamide.

-

Second Nucleophilic Attack: A second molecule of methylamine then acts as a nucleophile, attacking the remaining carbonyl carbon (of the carboxylic acid derivative).

-

Formation of the Diamide: Following another tetrahedral intermediate and subsequent proton transfers, the final product, this compound, is formed along with a molecule of ammonia as a byproduct.

The overall transformation is a robust method for converting the cyclic imide into an acyclic diamide.

Caption: Figure 1: Reaction Mechanism of this compound Synthesis

Field-Validated Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale. The causality behind the choice of reagents and conditions is to ensure a complete reaction while simplifying purification.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| Phthalimide | C₈H₅NO₂ | 147.13 | 14.7 g | 0.10 | Starting Material |

| Methylamine (40% in H₂O) | CH₃NH₂ | 31.06 | 23.3 mL | 0.30 | Nucleophile/Reagent |

| Ethanol (95%) | C₂H₅OH | 46.07 | ~150 mL | - | Solvent/Recrystallization |

| Deionized Water | H₂O | 18.02 | ~300 mL | - | Solvent/Workup |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place 14.7 g (0.10 mol) of phthalimide into a 250 mL round-bottom flask. Add a magnetic stir bar.

-

Reagent Addition: In a fume hood, carefully add 23.3 mL of 40% aqueous methylamine solution (an excess to drive the reaction to completion) to the flask.

-

Reaction Conditions: Attach a reflux condenser to the flask and begin stirring the mixture. Gently heat the reaction mixture to a reflux temperature of approximately 80-90°C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction is typically conducted under controlled temperature conditions to ensure the gradual and complete formation of the product.[1]

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the flask to cool to room temperature. As the solution cools, a white solid may begin to precipitate.

-

Isolation of Crude Product: Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. This will cause the this compound to precipitate out of the solution as a white solid.

-

Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 50 mL cold deionized water to remove any unreacted methylamine and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator. The expected product is a white crystalline solid.

Caption: Figure 2: Experimental Workflow for this compound Synthesis

Product Characterization and Validation

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Physical Properties

| Property | Value | Source |

| CAS Number | 19532-98-0 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][4][5][6] |

| Appearance | White Solid | [5] |

| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [4][6] |

Spectroscopic and Chromatographic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two equivalent N-methyl groups (N-CH₃) and a multiplet pattern for the four aromatic protons on the benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR should reveal distinct signals for the methyl carbons, the aromatic carbons, and the carbonyl carbons of the amide groups.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of functional groups. Key absorptions to look for include a strong C=O stretching band for the amide carbonyl groups (typically around 1630-1680 cm⁻¹) and C-N stretching bands. The absence of the characteristic N-H stretches from phthalimide is a key indicator of a successful reaction.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to 192.21.[4]

-

Purity Analysis (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.[8] A single major peak would indicate a high degree of purity.

Concluding Remarks

The synthesis of this compound from phthalimide via methylaminolysis is a fundamental and effective transformation in organic chemistry. The protocol detailed in this guide is robust, reproducible, and relies on readily available materials, making it suitable for both academic research and process development settings. The causality-driven explanations for each step are intended to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed. Proper characterization using the analytical methods described is critical to validate the synthesis and ensure the quality required for subsequent applications in drug development and materials science.

References

-

ResearchGate. (1995, August). A Convenient Method of N-Methylphthalimide Synthesis. Available at: [Link]

-

Slideshare. N – methyl thiomethylation and n hydroxymethylation of phthalimide. Available at: [Link]

- Google Patents. (2009). CN101357899A - The preparation method of N-methylphthalimide compound.

-

UNT Digital Library. REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. Available at: [Link]

- Google Patents. (2006). CN1733726A - N-methylphthalimide preparation process.

- Google Patents. (1986). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.

-

The Royal Society of Chemistry. Experimental Section Materials. N,N-Dimethylacrylamide (DMA, distilled under reduced pressure before polymerization) and N-Isopr. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5237652, this compound. Available at: [Link]

-

Pharmaffiliates. CAS No : 19532-98-0 | Product Name : this compound. Available at: [Link]

-

Veeprho. This compound | CAS 19532-98-0. Available at: [Link]

-

RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Available at: [Link]

-

ResearchGate. (2015, June 23). What is the procedure to be followed for analysis of dimethyl phthalate by using Gas chromatography and HPLC? Is there any standard procedure?. Available at: [Link]

Sources

- 1. Buy this compound | 19532-98-0 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. usbio.net [usbio.net]

- 4. This compound | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

N,N'-dimethylphthalamide chemical structure and properties

An In-depth Technical Guide to N,N'-dimethylphthalamide: Structure, Properties, and Applications

Authored by a Senior Application Scientist

Foreword: In the landscape of synthetic organic chemistry, certain molecules, while not always in the spotlight, form the bedrock of complex molecular construction. This compound is one such compound. A symmetrical diamide derived from phthalic acid, its utility extends from being a fundamental building block in the synthesis of pharmaceuticals and agrochemicals to serving as a model reagent for studying reaction mechanisms.[1] This guide offers a deep dive into the technical intricacies of this compound, moving beyond simple data recitation to explore the causality behind its synthesis, reactivity, and applications. It is intended for the practicing researcher and drug development professional who requires a blend of theoretical understanding and practical, field-proven insights.

Core Molecular Profile and Physicochemical Properties

This compound is an organic compound belonging to the phthalamide class, characterized by a benzene ring with two adjacent carboxamide groups, each N-substituted with a methyl group.[1] Its chemical formula is C₁₀H₁₂N₂O₂.[2][3] This symmetrical structure is key to its reactivity profile and physical properties.[1]

The molecule's identity and fundamental characteristics are summarized below.

| Identifier | Value |

| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide[2] |

| CAS Number | 19532-98-0[2] |

| Molecular Formula | C₁₀H₁₂N₂O₂[2][3] |

| Molecular Weight | 192.21 g/mol [2][3] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC[1] |

| InChI Key | OAJRKNFPHGSOSX-UHFFFAOYSA-N[1][2] |

Physicochemical Data Summary:

A compound's utility in the laboratory is dictated by its physical properties. The following table consolidates the key physicochemical data for this compound, providing a quick reference for experimental design.

| Property | Value | Significance in a Laboratory Context |

| Appearance | White to Off-White Solid[4][5] | Indicates purity. Any discoloration may suggest impurities or degradation. |

| Melting Point | 185 °C (with decomposition)[4] | A sharp melting point is a classic indicator of high purity. Decomposition suggests thermal instability at this temperature. |

| Boiling Point | 453.0 ± 28.0 °C (Predicted)[4] | High boiling point reflects the polar amide groups and molecular weight, suggesting that vacuum distillation would be required for purification if it were a liquid. |

| Density | 1.129 ± 0.06 g/cm³ (Predicted)[4] | Useful for mass-to-volume calculations in reaction setups. |

| Storage | Refrigerator (2-8°C), under inert atmosphere[4][5] | Indicates the need to protect against potential degradation from atmospheric moisture, oxygen, or thermal stress. |

Synthesis Protocol: Condensation of Phthalic Anhydride with Dimethylamine

The most direct and widely utilized synthesis of this compound involves the condensation of phthalic anhydride with dimethylamine.[1][6] This method is favored for its straightforward amidation mechanism and relatively high yields.

Causality-Driven Experimental Protocol

This protocol is designed as a self-validating system. Each step and reagent choice is justified to ensure reproducibility and understanding of the underlying chemistry.

Objective: To synthesize this compound from phthalic anhydride and dimethylamine.

Materials:

-

Phthalic Anhydride (1.0 eq)

-

Dimethylamine (2.2 eq, typically as a solution in a solvent like THF or ethanol, or as a gas)

-

Toluene (or another suitable high-boiling, non-reactive solvent)

-

Deionized Water

-

Standard reflux apparatus (round-bottom flask, condenser, heating mantle)

-

Magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (e.g., nitrogen or argon) and allowed to cool.

-

Expertise & Experience: Flame-drying and maintaining an inert atmosphere are crucial to prevent the reaction of phthalic anhydride with atmospheric moisture, which would form phthalic acid and reduce the yield.

-

-

Reagent Charging: Charge the flask with phthalic anhydride (e.g., 10.0 g, 67.5 mmol) and 100 mL of toluene. Begin stirring to create a slurry.

-

Expertise & Experience: Toluene is selected as the solvent due to its appropriate boiling point for the reaction temperature and its ability to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.[6]

-

-

Amine Addition: Slowly add a solution of dimethylamine (e.g., 40% in water, 16.7 mL, 148.5 mmol, 2.2 eq) to the stirred slurry via the dropping funnel over 30 minutes. The reaction is exothermic; control the addition rate to maintain a gentle temperature increase.

-

Trustworthiness: A stoichiometric excess of the amine is used to ensure the complete conversion of the anhydride and to compensate for any potential loss of the volatile amine during heating. The slow addition mitigates the initial exotherm.

-

-

Reaction Under Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-6 hours.

-

Expertise & Experience: Heating under reflux provides the necessary activation energy for the ring-opening and subsequent dehydration/cyclization to form the stable diamide. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, being a solid, will often precipitate out of the toluene.

-

Trustworthiness: Cooling slowly promotes the formation of larger, more easily filterable crystals.

-

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any unreacted dimethylamine salts, followed by a wash with a small amount of cold toluene to remove residual starting material.

-

Expertise & Experience: Washing with cold solvents minimizes the loss of the desired product, which may have some solubility in warmer solvents.

-

-

Drying: Dry the purified white solid in a vacuum oven at 50-60°C to a constant weight. Characterize the final product by melting point and spectroscopy (NMR, IR).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of its two amide functional groups.

-

Hydrolysis: Under either acidic or basic conditions, the amide bonds can be hydrolyzed to yield phthalic acid and dimethylamine.[1] This reaction is a classic example of amide lability.

-

Nucleophilic Acyl Substitution: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles. This allows for transamidation reactions, where a different primary or secondary amine can displace dimethylamine to form a new disubstituted phthalamide.[1]

-

Structure-Reactivity Relationships: The reactivity towards nucleophiles is heavily influenced by electronic factors. Electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbons, thus accelerating the rate of nucleophilic attack.[1] This relationship can be quantified using Hammett analysis, which for this class of compounds shows a positive reaction constant (ρ), confirming that electron-withdrawing substituents stabilize the negatively charged transition state.[1]

Mechanism of Transamidation

The transamidation reaction proceeds via a classical addition-elimination pathway, which is fundamental to understanding amide chemistry.

Caption: Mechanism of nucleophilic transamidation reaction.

Applications in Scientific Research and Drug Development

This compound is a versatile compound with applications spanning several scientific domains.

-

Intermediate in Organic Synthesis: It serves as a crucial precursor in the manufacture of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.[1][6] Its stable structure makes it an ideal intermediate in multi-step synthetic routes.[1]

-

Pharmaceutical Impurity: The compound has been identified as a process-related impurity in the synthesis of certain active pharmaceutical ingredients (APIs) like the antidepressant milnacipran.[1][7] This necessitates the development of precise analytical methods to quantify its presence in final drug products, making it an important reference standard.

-

Reagent in Chemical Research: In academic settings, it is used as a reagent to investigate the mechanisms of reactions involving amines and other nucleophiles.[1]

-

Coordination Chemistry: The rigid, planar structure of the phthalamide core and the presence of carbonyl oxygens allow it to act as a ligand, forming stable complexes with metal ions.[1] This has applications in the development of novel catalysts and materials.

-

Investigational Biological Activity: Historically, this compound was investigated for its insecticidal properties, which are thought to stem from its ability to inhibit chitinase, an enzyme vital for the formation of insect exoskeletons.[1] However, concerns over its potential carcinogenicity have limited its development for this purpose.[1] Its analogs, however, continue to be explored in medicinal chemistry for a wide range of activities including anti-inflammatory and immunomodulatory effects.[8]

Spectroscopic Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While a specific spectrum is unique to a sample, the expected features for a pure sample of this compound are as follows:

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: A multiplet signal in the aromatic region (~7.4-7.8 ppm). Due to the symmetry, a complex AA'BB' system is expected. - N-Methyl Protons: A singlet (or a doublet if there is restricted rotation showing coupling to the N-H proton, though this is less likely) around ~2.9-3.1 ppm, integrating to 6 protons. - Amide Proton: A broad singlet around ~8.0-8.5 ppm, integrating to 2 protons.[9] |

| ¹³C NMR | - Carbonyl Carbons: A signal in the downfield region, typically ~168-172 ppm. - Aromatic Carbons: Multiple signals in the ~125-140 ppm range. - Methyl Carbons: A signal in the upfield region, ~26-30 ppm.[10] |

| IR Spectroscopy | - N-H Stretch: A moderate to strong band around 3300 cm⁻¹. - C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. - C=O Stretch (Amide I): A very strong, sharp absorption band around 1640-1680 cm⁻¹. - N-H Bend (Amide II): A band around 1550 cm⁻¹.[10] |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight. - Key Fragments: Fragmentation patterns would likely involve the loss of a methyl group (-15), a dimethylamino group (-44), or cleavage of the amide bond.[10] |

Safety, Handling, and Storage

As with any chemical reagent, proper handling of this compound is paramount for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Handling: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin, eyes, and clothing.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to maintain its stability and prevent degradation.[4][5]

-

Toxicity: While comprehensive toxicological data is limited, studies have raised concerns about potential carcinogenicity with chronic exposure.[1] Therefore, it should be handled with care, and exposure should be minimized.

References

-

N,N-Dimethylphthalamide. (2024, April 10). ChemBK. [Link]

-

This compound | C10H12N2O2. PubChem. [Link]

-

REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES. UNT Digital Library. [Link]

-

This compound. precisionFDA. [Link]

- Process for the synthesis of N-alkylphthalimide.

-

SAFETY DATA SHEET. (2010, May 5). [Link]

-

This compound. Pharmaffiliates. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. Buy this compound | 19532-98-0 [smolecule.com]

- 2. This compound | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. chembk.com [chembk.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. usbio.net [usbio.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

A Comprehensive Technical Guide to N,N'-Dimethylphthalamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides an in-depth exploration of N,N'-dimethylphthalamide, a significant chemical intermediate in various fields of organic synthesis. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed understanding of its chemical identity, synthesis protocols, analytical characterization, and applications. The official IUPAC name for this compound is 1-N,2-N-dimethylbenzene-1,2-dicarboxamide [1]. This guide moves beyond simple data recitation to explain the causality behind synthetic choices and analytical validation, ensuring a robust and reliable framework for laboratory application. Key sections include validated synthesis methodologies, comprehensive characterization data, and a critical discussion of its utility and safety considerations, grounded in authoritative references.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of reproducible science. This compound is a diamide derivative of phthalic acid. Its nomenclature and key identifiers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide | [1][2][3] |

| Common Name | This compound | [2][4] |

| Synonyms | N1,N2-dimethylphthalamide, N,N'-Dimethylphthalic Diamide | [2][5][6] |

| CAS Number | 19532-98-0 | [1][2][5] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [1][2][7] |

| Molecular Weight | 192.21 g/mol | [1][2][8] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC | [1][2][8] |

| InChI Key | OAJRKNFPHGSOSX-UHFFFAOYSA-N | [1][2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The most prevalent and industrially relevant method involves the direct condensation of phthalic anhydride with a methylamine source.

Primary Synthetic Route: From Phthalic Anhydride and Dimethylamine

This classical approach is widely employed due to its straightforwardness and use of readily available precursors[2][3]. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of the anhydride, leading to a ring-opening to form a phthalamic acid intermediate, which is then amidated in the second step to form the final diamide.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis from phthalic anhydride and dimethylamine, a method validated for its reliability[3].

Materials:

-

Phthalic anhydride (1.0 eq)

-

Dimethylamine (2.2 eq, 40% aqueous solution)

-

Toluene

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phthalic anhydride (1.0 eq) in toluene (approx. 3 mL per gram of anhydride).

-

Amine Addition: While stirring, slowly add dimethylamine solution (2.2 eq). The use of a slight excess of the amine ensures the complete conversion of the starting material. The reaction is exothermic; addition should be controlled to maintain a manageable temperature.

-

Reflux: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The reflux condition provides the necessary activation energy for the amidation of the intermediate phthalamic acid.

-

Workup & Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% HCl to remove unreacted dimethylamine, followed by saturated NaHCO₃ solution to neutralize any acidic byproducts, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by recrystallization from ethanol to yield this compound as a white crystalline solid[4].

-

Validation: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Alternative Synthetic Routes

Other documented methods include the reaction of phthalimide or N-methylphthalimide with methylamine[2][9]. The reaction of N-methylphthalimide with methylamine is a notable example of reversible imide ring-opening, where the diamide form is favored at lower temperatures[2]. These routes can be advantageous in specific research contexts, such as in modified Gabriel syntheses for preparing primary amines[2].

Analytical Characterization

Rigorous characterization is essential to validate the synthesis and ensure the compound's suitability for downstream applications.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (a multiplet in the ~7.4-7.6 ppm range) and a distinct signal for the N-methyl protons (a doublet due to H-N coupling, or a singlet if exchange is fast, around ~2.9 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbons (~168-170 ppm), aromatic carbons (in the ~128-135 ppm region), and the N-methyl carbons (~26 ppm). |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (strong band around 1640 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight of 192.21 g/mol . |

| Melting Point | A sharp melting point range consistent with a pure crystalline solid. |

Applications in Research and Development

This compound serves as a versatile building block and intermediate in several areas of chemical science.

-

Pharmaceutical and Agrochemical Synthesis: It is a key intermediate in the multi-step synthesis of more complex molecules, including biologically active compounds and polymers[2][3]. Its derivatives have been explored for potential anti-inflammatory and analgesic properties[3][7].

-

Organic Synthesis Reagent: The compound is utilized in laboratory settings for studying reaction mechanisms and as a precursor for other phthalamide derivatives[2][3]. It has a niche role in modified Gabriel syntheses, where it can act as a stable intermediate to prevent over-alkylation[2].

-

Insecticide Research: Historically, this compound was investigated for its insecticidal properties, with studies showing efficacy against insects like mosquitoes and flies[2]. Its mechanism is thought to involve the inhibition of chitinase, an enzyme critical to the insect life cycle[2]. However, its use in this capacity has been curtailed due to concerns over potential carcinogenicity[2].

-

Pharmaceutical Impurity: It has been identified as a process-related impurity in the manufacturing of certain active pharmaceutical ingredients (APIs), such as Milnacipran and Amlodipine[1][5][8]. Therefore, its synthesis and characterization are important for analytical reference standards in quality control.

Caption: Key application areas of this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety.

-

General Handling: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

-

Toxicology: A significant concern noted in the literature is its potential carcinogenicity, which has limited its commercial development as an insecticide[2]. Users must consult a comprehensive and up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[4]. Recommended storage is often under refrigeration (+2 to +8°C) or frozen (-20°C) to ensure long-term stability[4][7].

Conclusion

This compound, or 1-N,2-N-dimethylbenzene-1,2-dicarboxamide, is a well-characterized organic compound with significant utility as a synthetic intermediate. Its preparation is straightforward, with established protocols offering high yields of pure material. While its potential application as an active ingredient has been limited by safety concerns, its role as a building block in the pharmaceutical and chemical industries remains important. This guide provides the necessary technical framework for its synthesis, analysis, and safe handling, empowering researchers to utilize this versatile reagent effectively in their work.

References

-

This compound | C10H12N2O2 | CID 5237652. PubChem, National Institutes of Health. [Link]

-

This compound | CAS 19532-98-0. Veeprho. [Link]

-

Reactions of N-(Substituted)phthalimides with n-Alkylamines. UNT Digital Library. [Link]

-

CAS No : 19532-98-0 | Product Name : this compound. Pharmaffiliates. [Link]

- Process for the synthesis of N-alkylphthalimide.

Sources

- 1. This compound | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 19532-98-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. chemscene.com [chemscene.com]

- 7. usbio.net [usbio.net]

- 8. veeprho.com [veeprho.com]

- 9. digital.library.unt.edu [digital.library.unt.edu]

An In-depth Technical Guide to N,N'-dimethylphthalamide (CAS: 19532-98-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dimethylphthalamide, with CAS number 19532-98-0, is a symmetrically substituted diamide derivative of phthalic acid. While not as widely recognized as its parent compound, phthalimide, this compound holds significance in various scientific domains, from synthetic organic chemistry to pharmaceutical sciences and agrochemical research. This technical guide provides a comprehensive overview of this compound, consolidating critical information on its chemical and physical properties, synthesis and purification, analytical characterization, and its roles as a synthetic intermediate and a biologically active molecule. Particular attention is given to its identification as a process impurity in pharmaceutical manufacturing and its potential as an insecticide. This document is intended to be a foundational resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of two N-methyl amide groups on a rigid benzene ring scaffold imparts specific solubility and reactivity characteristics.[2]

| Property | Value | Source(s) |

| CAS Number | 19532-98-0 | [3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3][4] |

| Molecular Weight | 192.21 g/mol | [3][4] |

| IUPAC Name | N¹,N²-dimethylbenzene-1,2-dicarboxamide | [3] |

| Synonyms | N,N'-Dimethylphthalic diamide, N1,N2-Dimethylphthalamide | [5][6] |

| Melting Point | 185 °C (decomposes) | [1][7] |

| Boiling Point (Predicted) | 453.0 ± 28.0 °C | [1][7] |

| Density (Predicted) | 1.129 ± 0.06 g/cm³ | [1][7] |

| Solubility | Slightly soluble in DMSO and Methanol; Very slightly soluble in Chloroform (with heating) | [7][8] |

| Appearance | White to Off-White Solid | [1][5] |

| SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC | [3] |

| InChI | InChI=1S/C10H12N2O2/c1-11-9(13)7-5-3-4-6-8(7)10(14)12-2/h3-6H,1-2H3,(H,11,13)(H,12,14) | [3] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through two well-established routes in organic chemistry. The choice of method often depends on the starting materials' availability, desired purity, and reaction scale.

Synthesis from Phthalic Anhydride and Dimethylamine

The most direct and widely employed method involves the condensation reaction between phthalic anhydride and dimethylamine.[2] This approach is a straightforward amidation process.

Caption: Synthesis of this compound from phthalic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in a suitable solvent such as toluene.[2]

-

Addition of Amine: Add an excess of dimethylamine to the reaction mixture. The excess amine serves as both a reactant and a base to neutralize the initially formed carboxylic acid.

-

Reaction Conditions: Heat the mixture to reflux.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

The causality behind using excess dimethylamine is to drive the equilibrium towards the product by ensuring the complete consumption of the phthalic anhydride and to neutralize the intermediate phthalamic acid derivative, preventing side reactions. Toluene is a good solvent choice due to its appropriate boiling point for reflux and its ability to azeotropically remove water formed during the reaction, further driving the reaction to completion.

Synthesis from N-Methylphthalimide and Methylamine

An alternative synthesis route involves the methylaminolysis of N-methylphthalimide.[2] This method proceeds through the nucleophilic attack of methylamine on the imide carbonyls, leading to ring-opening and subsequent formation of the diamide.[2]

Caption: Synthesis of this compound from N-methylphthalimide.

Experimental Protocol:

-

Reaction Setup: N-methylphthalimide is dissolved in a suitable solvent in a pressure-rated reaction vessel.

-

Addition of Amine: Methylamine (either as a gas or a solution) is introduced into the vessel.

-

Reaction Conditions: The reaction is typically conducted under elevated temperature and pressure to achieve optimal conversion rates.[2]

-

Workup and Purification: After the reaction, the vessel is cooled, and the excess methylamine and solvent are removed. The resulting this compound can be purified by recrystallization.

This method is particularly useful when N-methylphthalimide is a readily available starting material. The formation of an intermediate amide-imide species is a key mechanistic feature of this transformation.[2]

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and as a reference standard in pharmaceutical analysis. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the aromatic protons. Due to hindered rotation around the amide C-N bond, the two methyl groups may be non-equivalent, leading to distinct signals. The aromatic protons will appear in the downfield region, and their splitting pattern will depend on the solvent and spectrometer frequency.[9]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the aromatic carbons, and the methyl carbons.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the amide functional groups. Key absorptions include the N-H stretching vibration (if any residual secondary amide is present, though not in the final product), the C=O stretching vibration (Amide I band) typically around 1630-1680 cm⁻¹, and the N-H bending vibration (Amide II band) around 1520-1570 cm⁻¹.[10][11]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).[3] Fragmentation patterns can provide structural information.[12]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for its quantification as a pharmaceutical impurity.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile (B), both potentially containing a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 230-254 nm).

-

Column Temperature: 30-40 °C.[13]

-

Flow Rate: 1.0 mL/min.

This self-validating system would require optimization of the gradient profile to achieve adequate separation from potential impurities and degradation products. The retention time would be characteristic of this compound under the specified conditions.

Applications in Drug Development and Research

This compound serves multiple roles in the broader landscape of chemical and pharmaceutical sciences.

Intermediate in Organic Synthesis

As a diamide, this compound can serve as a precursor for the synthesis of more complex molecules.[2] The amide groups can be hydrolyzed under acidic or basic conditions to yield phthalic acid and dimethylamine.[2] It can also undergo reactions with other nucleophiles.[2] Its rigid structure makes it a useful scaffold in the design of ligands for metal-organic frameworks (MOFs).[14]

Pharmaceutical Impurity

This compound has been identified as a process impurity in the synthesis of certain active pharmaceutical ingredients (APIs), including the antidepressant Milnacipran and the anticoagulant Rivaroxaban.[3][5] Its presence necessitates the development of sensitive analytical methods for its detection and quantification to ensure the safety and quality of the final drug product.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Buy this compound | 19532-98-0 [smolecule.com]

- 3. This compound | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemscene.com [chemscene.com]

- 7. fishersci.com [fishersci.com]

- 8. usbio.net [usbio.net]

- 9. reddit.com [reddit.com]

- 10. spectrabase.com [spectrabase.com]

- 11. cris.tau.ac.il [cris.tau.ac.il]

- 12. Tandem mass spectrometry and accurate mass analysis of some N-arylphthalimides. IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Biological Activity of N,N'-Dimethylphthalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the biological activities of N,N'-dimethylphthalamide, synthesizing current research to offer insights into its mechanisms of action, potential therapeutic applications, and toxicological profile. This document is intended to serve as a foundational resource for professionals engaged in chemical biology, drug discovery, and related scientific fields.

Introduction to this compound: A Compound of Versatile Potential

This compound is an organic compound belonging to the phthalamide class, characterized by a phthalic acid core with N-methyl amide functional groups attached to both carboxylic acid positions.[1][2] Its chemical formula is C₁₀H₁₂N₂O₂.[3] This symmetrically configured molecule has garnered interest in various scientific domains due to its utility as a synthetic intermediate in the creation of more complex pharmaceuticals and agrochemicals.[4] While research into its specific biological activities is ongoing, preliminary studies and the activities of related phthalimide derivatives suggest a range of potential applications, from antimicrobial and insect repellent to anti-inflammatory effects.[4][5][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-N,2-N-dimethylbenzene-1,2-dicarboxamide | [3] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| CAS Number | 19532-98-0 | [3] |

| Appearance | White Solid | [7] |

| Canonical SMILES | CNC(=O)C1=CC=CC=C1C(=O)NC | [1] |

Antimicrobial Activity: A Potential New Avenue in Infectious Disease Research

While comprehensive studies on this compound are limited, research on related phthalimide derivatives indicates a promising potential for antimicrobial activity.[4] The structural features of the phthalamide core are believed to play a role in interacting with microbial targets.

Mechanism of Action: Insights from Related Compounds

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, studies on analogous phthalimide esters offer valuable clues. For instance, some phthalimide aryl esters have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeast.[4] One proposed mechanism of antifungal action against Candida albicans involves the disruption of the cell membrane, as evidenced by the change in Minimum Inhibitory Concentration (MIC) values in the presence of ergosterol, a key component of fungal cell membranes.[4]

Another related compound, dimethyl phthalate (DMP), has been shown to disrupt the cell membrane integrity of Pseudomonas fluorescens.[4] DMP exposure leads to an increase in the unsaturated/saturated fatty acid ratio, release of lipopolysaccharides, and alterations in phosphatidyl ethanolamine and phosphatidyl glycerol levels.[4] This suggests that this compound may exert its antimicrobial effects through a similar mechanism of compromising the bacterial cell envelope.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial potency of a compound is the broth microdilution assay to determine the MIC.

Protocol 1: Broth Microdilution Assay for MIC Determination

-

Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilution of the Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Insect Repellent Properties: A Lesson from Analogs

This compound has been investigated for its insecticidal properties.[4] While concerns about its carcinogenicity have limited its commercial use as an insecticide, understanding its mode of action as a repellent is crucial for the development of safer alternatives.[4]

Mode of Action: Targeting the Insect Olfactory System

The insect repellent activity of this compound is likely mediated through its interaction with the insect's olfactory system, similar to the well-studied repellent DEET (N,N-Diethyl-meta-toluamide). DEET is known to interact with insect olfactory receptors (ORs).[3][9] The current understanding suggests multiple modes of action for repellents like DEET:

-

Activation of Repellent Receptors: Some repellents may directly activate specific ORs that trigger an aversive behavioral response in insects.

-

Inhibition of Attractant Receptors: Repellents can also block the response of ORs that normally detect host-derived attractants, effectively "masking" the host from the insect.

-

Chemical Masking: Some compounds may reduce the volatility of attractive odors from the host's skin.

It is plausible that this compound employs one or a combination of these mechanisms to exert its repellent effect.

Experimental Protocol: Arm-in-Cage Test for Repellent Efficacy

The "arm-in-cage" test is a standard laboratory method to evaluate the efficacy of topical insect repellents.

Protocol 2: Arm-in-Cage Repellent Efficacy Test

-

Subject and Insect Preparation: Recruit human volunteers and use laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti).

-

Repellent Application: Apply a defined amount of the this compound formulation to a specific area on the volunteer's forearm. The other arm can serve as a control (untreated or treated with a placebo).

-

Exposure: At regular intervals, the volunteer inserts the treated forearm into a cage containing a known number of hungry mosquitoes for a set duration (e.g., 3 minutes).

-

Data Collection: Record the number of mosquito landings and bites on the treated and control arms. The time until the first confirmed bite on the treated arm is often recorded as the complete protection time.

Cytotoxicity and Toxicological Profile

Potential Mechanisms of Cytotoxicity

The cytotoxic mechanisms of phthalimide derivatives can be diverse and cell-type specific. Some potential pathways include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Compounds can interfere with the normal progression of the cell cycle, leading to a halt in cell proliferation.

-

Inhibition of Key Enzymes: Phthalimide derivatives may inhibit enzymes crucial for cancer cell survival and proliferation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Protocol 3: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a specific cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Potential: An Emerging Area of Investigation

The anti-inflammatory properties of phthalimide derivatives, most notably thalidomide and its analogs, are well-documented.[5] These compounds can modulate the production of pro-inflammatory cytokines. While direct evidence for this compound is scarce, its structural similarity to other anti-inflammatory phthalimides suggests it may possess similar activities.

Putative Mechanism of Anti-inflammatory Action

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Many anti-inflammatory compounds act by inhibiting the activation of NF-κB, which in turn suppresses the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. It is hypothesized that this compound could potentially modulate this pathway.

Conclusion and Future Directions

This compound presents itself as a molecule with a spectrum of potential biological activities, drawing from the established properties of the broader phthalimide class. While its role as a synthetic intermediate is well-recognized, its direct applications in medicine and agriculture are still under exploration. The preliminary evidence and structural analogies suggest promising avenues for research into its antimicrobial, insect repellent, and anti-inflammatory properties.

Future research should focus on:

-

Comprehensive Screening: Evaluating the activity of this compound against a wider range of microbial pathogens and cancer cell lines to determine its specific spectrum of activity and potency.

-

Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mechanisms of action.

-

In Vivo Efficacy and Toxicology: Conducting in vivo studies to assess the therapeutic efficacy and safety profile of this compound in relevant animal models.[12][13]

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to optimize its biological activity and reduce potential toxicity.

This in-depth guide serves as a starting point for researchers and professionals, providing a structured overview and actionable experimental protocols to further investigate the intriguing biological activities of this compound.

References

- This compound | High-Purity Reagent - Benchchem. (n.d.).

- Buy this compound | 19532-98-0 - Smolecule. (2023, August 15).

-

This compound | C10H12N2O2 | CID 5237652 - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

-

In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. (n.d.). Retrieved January 7, 2026, from [Link]

-

Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET. (n.d.). Retrieved January 7, 2026, from [Link]

- This compound | C10H12N2O2 | CID 5237652 - PubChem. (n.d.).

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. (n.d.). Retrieved January 7, 2026, from [Link]

-

Multiple activities of insect repellents on odorant receptors in mosquitoes. (2025, August 6). Retrieved January 7, 2026, from [Link]

-

In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). Retrieved January 7, 2026, from [Link]

- CAS No : 19532-98-0 | Product Name : this compound | Pharmaffiliates. (n.d.).

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. (2023, June 16). Retrieved January 7, 2026, from [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27). Retrieved January 7, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jetir.org [jetir.org]

- 6. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chemconnections.org [chemconnections.org]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 | MDPI [mdpi.com]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of N,N'-Dimethylphthalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-dimethylphthalamide, a derivative of phthalimide, is a small molecule with emerging biological significance. While its precise mechanism of action is an active area of investigation, current evidence and structure-activity relationships with analogous compounds suggest multifaceted interactions with key cellular pathways. This guide synthesizes the existing knowledge on this compound, delving into its established activities and exploring putative mechanisms, particularly concerning its potential as an enzyme inhibitor and a modulator of inflammatory signaling. Furthermore, this document provides a comprehensive roadmap for future research, detailing advanced experimental protocols to definitively elucidate its molecular targets and downstream effects.

Introduction: The Chemical and Biological Landscape of this compound

This compound (DMPA) is a synthetic organic compound characterized by a phthalic acid core with two N-methyl amide functional groups.[1][2] Its chemical structure lends it to a variety of applications, primarily as an intermediate in organic synthesis.[3][4] However, the broader family of phthalimide analogues has been extensively explored in medicinal chemistry, revealing a wide spectrum of biological activities, including anti-convulsant, anti-inflammatory, analgesic, hypolipidemic, and immunomodulatory properties.[5][6] This positions this compound as a molecule of interest for further biological characterization.

Initial investigations into the biological effects of this compound have pointed towards its potential as an insecticide.[3] This activity is hypothesized to stem from the inhibition of chitinase, an enzyme crucial for the formation of the insect exoskeleton.[3] The exploration of this and other potential mechanisms is pivotal to understanding the full therapeutic and research potential of this compound.

Putative Mechanisms of Action

While direct, conclusive evidence for the mechanism of action of this compound is limited, compelling hypotheses can be drawn from its known biological effects and its structural similarity to other well-characterized molecules.[3]

Enzyme Inhibition: The Case of Chitinase

The most frequently cited potential mechanism of action for this compound is the inhibition of chitinase.[3] Chitinases are a family of enzymes that catalyze the hydrolysis of chitin, a major component of the exoskeletons of insects and the cell walls of fungi. Inhibition of this enzyme disrupts the molting process in insects, leading to mortality.[3]

The proposed interaction likely involves the binding of this compound to the active site of the chitinase enzyme, preventing the substrate (chitin) from binding and being hydrolyzed. The precise nature of this binding—whether competitive, non-competitive, or uncompetitive—remains to be elucidated through detailed enzymatic assays.

Modulation of Inflammatory Pathways: Insights from Phthalimide Analogues

The structural relationship of this compound to immunomodulatory drugs (IMiDs) like thalidomide suggests a potential role in regulating inflammatory responses.[6][7] IMiDs are known to exert their effects through the modulation of cytokine production, particularly by inhibiting tumor necrosis factor-alpha (TNF-α).[7][8]

A plausible, yet unconfirmed, mechanism for the anti-inflammatory effects of this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[9][10] A related compound, N,N-dimethylacetamide, has been shown to suppress the NF-κB pathway.[9][10] It is hypothesized that this compound may act in a similar manner, preventing the nuclear translocation of NF-κB and thereby downregulating the expression of inflammatory mediators.

A Roadmap for Elucidating the Definitive Mechanism of Action: Experimental Protocols

To move from putative to definitive mechanisms, a systematic and multi-pronged experimental approach is required. The following protocols represent a gold-standard workflow for identifying the molecular targets and characterizing the mechanism of action of a small molecule like this compound.

Target Identification

The foundational step in mechanism-of-action studies is the identification of the direct molecular binding partners of the compound.[11][12]

This powerful technique allows for the unbiased identification of proteins that bind to this compound.[13][14]

Experimental Protocol:

-

Immobilization of this compound: Covalently attach this compound to a solid support, such as agarose beads, to create an affinity matrix.

-

Preparation of Cell Lysate: Prepare a lysate from a relevant cell line or tissue that expresses the putative target(s).

-

Affinity Purification: Incubate the cell lysate with the this compound-coupled beads. Proteins that bind to the compound will be retained on the matrix.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using high-resolution mass spectrometry (e.g., LC-MS/MS).

Causality Behind Experimental Choices: The covalent immobilization of the small molecule allows for the specific "fishing" of its binding partners from a complex protein mixture. The subsequent mass spectrometry provides an unbiased identification of these partners.

CETSA is a method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[15][16][17]

Experimental Protocol:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Thermal Challenge: Heat the treated cells across a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

Causality Behind Experimental Choices: This assay provides evidence of target engagement within the complex environment of a living cell, adding physiological relevance to in vitro binding data.

Pathway Analysis and Functional Validation

Once putative targets are identified, the downstream functional consequences of this compound binding must be investigated.

If the identified target is a kinase, or if the compound is suspected of having broader off-target effects on signaling pathways, kinome profiling can provide a comprehensive overview of its selectivity.[18][19][20]

Experimental Protocol:

-

Compound Screening: Screen this compound against a large panel of purified protein kinases at a fixed concentration.

-

Activity Measurement: Measure the enzymatic activity of each kinase in the presence of the compound.

-

Data Analysis: Determine the percent inhibition for each kinase. For hits, perform dose-response studies to determine the IC50 value.

Causality Behind Experimental Choices: Kinome profiling provides a broad view of the compound's selectivity, helping to identify both on-target and potential off-target activities that could contribute to its overall biological effect.

To investigate the hypothesized anti-inflammatory mechanism, the effect of this compound on the NF-κB pathway should be assessed.

Experimental Protocol:

-

Cell Culture and Stimulation: Culture a suitable cell line (e.g., macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound.

-

Western Blot Analysis: Analyze cell lysates by Western blot to assess the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB.

-

Immunofluorescence Microscopy: Use immunofluorescence to visualize the nuclear translocation of the p65 subunit of NF-κB.

-

Reporter Gene Assay: Transfect cells with a reporter construct containing NF-κB binding sites upstream of a luciferase gene. Measure luciferase activity to quantify NF-κB transcriptional activity.

-

Cytokine Profiling: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA or a multiplex cytokine assay.

Causality Behind Experimental Choices: This multi-faceted approach provides a detailed picture of the compound's impact on a key inflammatory signaling pathway, from upstream signaling events to downstream gene expression and cytokine production.

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | This compound | Control | Reference |

| Chitinase Activity (IC50) | To be determined | N/A | [3] |

| TNF-α Secretion (IC50) | To be determined | N/A | [8] |

| NF-κB Nuclear Translocation | To be determined | Baseline | [9][10] |

Visualizations of Key Pathways and Workflows

Caption: Proposed inhibition of chitinase by this compound.

Sources

- 1. This compound | C10H12N2O2 | CID 5237652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. Buy this compound | 19532-98-0 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. usbio.net [usbio.net]

- 6. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N,N-dimethylacetamide regulates the proinflammatory response associated with endotoxin and prevents preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 12. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 18. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. kinaselogistics.com [kinaselogistics.com]

A Technical Guide to the Role of N,N'-Dimethylphthalamide in Modified Gabriel Synthesis

Abstract

The Gabriel synthesis, a cornerstone of primary amine synthesis for over a century, has undergone numerous modifications to enhance its efficiency, substrate scope, and compatibility with sensitive functional groups. This technical guide provides an in-depth analysis of the Gabriel synthesis, with a particular focus on the role of specialized reagents and solvent systems in overcoming its classical limitations. While direct, widespread application of N,N'-dimethylphthalamide as a key reagent in mainstream Gabriel modifications is not extensively documented, its structural characteristics and properties as a polar aprotic medium offer valuable insights into the principles guiding modern synthetic strategies. This guide will explore the mechanistic underpinnings of the Gabriel synthesis, dissect its inherent challenges, and investigate how the principles embodied by molecules like this compound—namely, high polarity, aprotic nature, and thermal stability—are leveraged in advanced solvent systems and alternative reagents to optimize this venerable reaction.

Introduction: The Gabriel Synthesis - A Legacy of Amine Preparation

The synthesis of primary amines is a fundamental transformation in organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, provides a robust method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation often observed in direct ammonolysis.[1][2]

The classical sequence involves two key steps:

-

Alkylation: The potassium salt of phthalimide is reacted with a primary alkyl halide in a nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide intermediate.[3][4]

-

Hydrolysis/Hydrazinolysis: The N-alkylphthalimide is subsequently cleaved to release the desired primary amine.[1][3]

While effective, the classical Gabriel synthesis is not without its limitations, which has spurred the development of numerous modifications.

Classical Gabriel Synthesis: Mechanism and Limitations

Mechanistic Pathway

The Gabriel synthesis proceeds via a well-established SN2 mechanism. The phthalimide anion, generated by deprotonation with a base like potassium hydroxide, acts as a potent nucleophile.[4] Its attack on a primary alkyl halide leads to the formation of the stable N-alkylphthalimide.

Diagram 1: Classical Gabriel Synthesis Mechanism

Inherent Limitations

The traditional Gabriel synthesis faces several challenges that can limit its applicability:

-

Harsh Cleavage Conditions: The original method for cleaving the N-alkylphthalimide required strong acidic or basic hydrolysis, which is incompatible with substrates bearing sensitive functional groups.[1]

-

Substrate Scope: The reaction is generally limited to primary alkyl halides. Secondary halides often give poor yields due to steric hindrance, and tertiary halides are prone to elimination. Aryl and vinyl halides are unreactive under standard SN2 conditions.[4]

-

Reaction Conditions: The alkylation step can be slow and may require elevated temperatures, posing a problem for thermally labile substrates.[1]

The Role of Advanced Solvent Systems: A Paradigm Shift

The choice of solvent is critical in SN2 reactions. Polar aprotic solvents are known to significantly accelerate these reactions by solvating the cation while leaving the nucleophile relatively "naked" and more reactive.[5][6][7] Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly employed in the Gabriel synthesis for this reason.[1][3]

This compound: Properties and Potential as a High-Boiling Polar Aprotic Medium

This compound is a solid at room temperature with a high melting and boiling point.[8] It is a polar aprotic molecule, a class of solvents known to be beneficial for SN2 reactions.[9] While not a conventional solvent, its structural features and physical properties are instructive for understanding the requirements of an ideal reaction medium for Gabriel-type transformations.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [10] |

| Molar Mass | 192.21 g/mol | [10] |

| Melting Point | 185 °C (decomposes) | [8] |

| Boiling Point (Predicted) | 453.0 ± 28.0 °C | [8] |

| Appearance | White to Off-White Solid | [8] |

The high boiling point of this compound is characteristic of many polar aprotic solvents used to drive reactions to completion at elevated temperatures.[9][11]

Modifications Inspired by Solvent Effects

The Ing-Manske procedure, which utilizes hydrazine hydrate for the cleavage of the N-alkylphthalimide, was a significant advancement that introduced milder reaction conditions.[1][3] This modification expanded the functional group tolerance of the Gabriel synthesis.

Modern approaches often focus on optimizing the alkylation step through the use of advanced solvent systems and additives. The goal is to enhance the nucleophilicity of the phthalimide anion and improve the solubility of the reactants, thereby accelerating the reaction and allowing for lower temperatures.

This compound in the Context of Gabriel Synthesis Modifications

While not a direct, commonly cited reagent in Gabriel synthesis modifications, this compound serves as a useful conceptual model. It is known to be an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12] Its synthesis from phthalimide and methylamine is a related transformation.[12]

The key takeaway for modifying the Gabriel synthesis lies in understanding the principles that molecules like this compound represent:

-

Polarity: A polar environment stabilizes charged intermediates and transition states in the SN2 reaction.

-

Aprotic Nature: The absence of acidic protons prevents the solvation and deactivation of the nucleophile.[5][6]

-

Thermal Stability: A high boiling point allows for a wider range of reaction temperatures, which can be crucial for less reactive alkyl halides.

Recent research has focused on finding greener and safer alternatives to traditional polar aprotic solvents like DMF, which has been classified as a substance of very high concern.[13][14][15] Solvents like Cyrene™, γ-valerolactone (GVL), and various binary mixtures are being explored as replacements.[14][16][17] These efforts align with the principles of creating a more efficient and sustainable Gabriel synthesis.

Experimental Protocols: A Comparative Approach

To illustrate the practical implications of these concepts, the following section provides detailed protocols for both the classical and a modified Gabriel synthesis.

Protocol 1: Classical Gabriel Synthesis of Benzylamine

Diagram 2: Workflow for Classical Gabriel Synthesis

Step-by-Step Methodology:

-

Alkylation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

-

To this solution, add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and pour it into cold water to precipitate the N-benzylphthalimide.

-

Filter the solid, wash with water, and dry.

-

-

Hydrazinolysis (Ing-Manske Procedure):

-

Suspend the dried N-benzylphthalimide in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.2 eq) and reflux the mixture for 1-2 hours.

-

A white precipitate of phthalhydrazide will form.

-

Cool the mixture, add dilute HCl to dissolve the benzylamine, and filter off the phthalhydrazide.

-

Basify the filtrate with NaOH to liberate the free benzylamine.

-

Extract the benzylamine with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the product.

-